molecular formula C15H16N2O3S2 B2790258 3-(benzenesulfonyl)-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}propanamide CAS No. 868676-38-4

3-(benzenesulfonyl)-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}propanamide

Cat. No.: B2790258
CAS No.: 868676-38-4
M. Wt: 336.42
InChI Key: GLFGPZMIFCCZFH-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopenta[d]thiazole ring and a phenylsulfonyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}propanamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[d]thiazole ring, followed by the introduction of the phenylsulfonyl group and the propanamide moiety. Common reagents used in these reactions include thionyl chloride, phenylsulfonyl chloride, and various amines. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, with careful monitoring of reaction parameters. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; often performed in anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles; reaction conditions vary based on the specific substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(benzenesulfonyl)-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved can vary depending on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(6-oxo-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide: Shares a similar cyclopenta[d]thiazole ring structure but differs in the functional groups attached.

    N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide: Another related compound with variations in the substituents.

Uniqueness

3-(benzenesulfonyl)-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}propanamide stands out due to its unique combination of the cyclopenta[d]thiazole ring and the phenylsulfonyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c18-14(17-15-16-12-7-4-8-13(12)21-15)9-10-22(19,20)11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFGPZMIFCCZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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